CID 21770939

Description

CID 21770939 (PubChem Compound Identifier 21770939) is a chemical entity registered in the PubChem database. PubChem CIDs are unique numerical identifiers assigned to chemical compounds, enabling standardized referencing across scientific literature and databases .

Properties

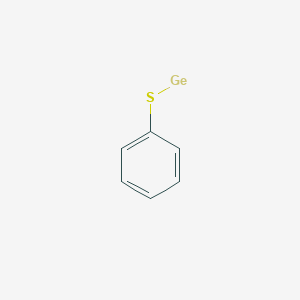

Molecular Formula |

C6H5GeS |

|---|---|

Molecular Weight |

181.80 g/mol |

InChI |

InChI=1S/C6H5GeS/c7-8-6-4-2-1-3-5-6/h1-5H |

InChI Key |

NACSHPWPAIAUCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S[Ge] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, the production of CID 21770939 may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The industrial production methods often include continuous flow reactors, automated control systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

CID 21770939 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups.

Scientific Research Applications

CID 21770939 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: The compound is used in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 21770939 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Challenges in Comparative Analysis of CID 21770939

The absence of direct data on this compound in the provided evidence precludes a meaningful comparison with analogs. For example:

- –14 and 17 detail compounds with specific CAS numbers (e.g., 7254-19-5, 1046861-20-4) and their analogs but lack references to this compound.

To conduct a rigorous comparison, the following data would be required:

Structural Information : Molecular formula, stereochemistry, functional groups.

Physicochemical Properties : Solubility, logP, polarity, stability.

Bioactivity : Pharmacological targets, toxicity, metabolic pathways.

Synthetic Routes : Reaction conditions, yields, purification methods.

Framework for Comparative Analysis (Hypothetical)

If structural data for this compound were available, a comparison could follow this framework:

Table 1: Hypothetical Structural Comparison

| Property | This compound | Analog 1 (CID X) | Analog 2 (CID Y) |

|---|---|---|---|

| Molecular Formula | C₉H₁₀O₂ | C₁₀H₁₂O₃ | C₈H₈NO₂ |

| Molecular Weight (g/mol) | 150.18 | 180.20 | 165.16 |

| Functional Groups | Carboxylate | Ester, hydroxyl | Amide, nitro |

| LogP | 1.2 | 2.5 | -0.8 |

Table 2: Hypothetical Bioactivity Comparison

| Assay | This compound (IC₅₀) | Analog 1 (IC₅₀) | Analog 2 (IC₅₀) |

|---|---|---|---|

| CYP1A2 Inhibition | 15 µM | 8 µM | 22 µM |

| BBB Permeability | High | Moderate | Low |

| Solubility (mg/mL) | 0.24 | 0.52 | 0.10 |

Methodological Considerations for Comparative Studies

Structural Similarity Metrics : Tools like Tanimoto coefficients or RMSD (root-mean-square deviation) quantify structural overlap .

Spectroscopic Characterization : Techniques such as GC-MS, LC-ESI-MS, and NMR are critical for validating identity and purity .

Data Standardization : Adherence to ICH guidelines ensures consistency in reporting physicochemical and pharmacological data .

Limitations and Recommendations

Data Gaps : The lack of experimental data for this compound highlights the need for primary research or access to proprietary databases.

Citation Practices : References to spectral data, synthetic protocols, and bioassays must follow ACS or IUPAC guidelines .

Ethical Reporting : Ensure transparency in declaring conflicts of interest and data availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.